molecular formula C17H13FN4O3 B2482330 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1795490-83-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2482330
CAS No.: 1795490-83-3
M. Wt: 340.314
InChI Key: XOJPNNKNNCILLL-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin moiety, a fluorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as sodium carbonate. This reaction forms an intermediate sulfonamide, which is then further reacted with a triazole precursor under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) for triazole formation.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted triazoles or sulfonamides.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and antibacterial properties.

  • Medicine: Potential therapeutic applications include the treatment of diseases such as Alzheimer's and bacterial infections.

  • Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3/c18-11-3-1-10(2-4-11)15-16(21-22-20-15)17(23)19-12-5-6-13-14(9-12)25-8-7-24-13/h1-6,9H,7-8H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJPNNKNNCILLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NNN=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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